3-methyl-6-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridazine
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Description
Pyridine is an organic compound with the formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyridazine is a heterocyclic compound with the formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
Pyridine can be produced industrially from acrolein and ammonia . Pyridazine synthesis involves several methods, including the reaction of 3-monosubstituted s-tetrazine and silyl enol ethers, or the reaction of 1,2,3-triazines with 1-propynylamines .Molecular Structure Analysis
The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom . Pyridazine also has a six-membered ring, but with four carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyridine and pyridazine can undergo various chemical reactions. For example, 3-methylpyridine can react with halogenotrimethylplatinum (IV) to form complexes . Pyridazine can undergo a Lewis acid-mediated inverse electron demand Diels-Alder reaction .Physical and Chemical Properties Analysis
Pyridine is a colorless liquid and is classified as a weak base . Its molecular weight is 93.1265 . Pyridazine also is a colorless liquid .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-6-[3-[1-(3-pyridin-3-ylpropyl)pyrazol-3-yl]phenyl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-17-9-10-21(25-24-17)19-7-2-8-20(15-19)22-11-14-27(26-22)13-4-6-18-5-3-12-23-16-18/h2-3,5,7-12,14-16H,4,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHNUAYWQLDCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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